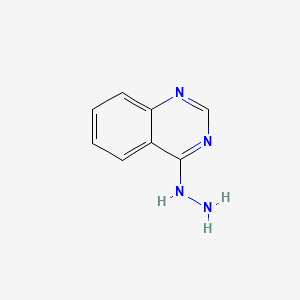

4-Hydrazinoquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinazolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKNQXCOGYNFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189660 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-44-2 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinoquinazoline: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinoquinazoline is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and analytical sciences. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, and the reactive hydrazine moiety serves as a versatile handle for the synthesis of a wide array of derivatives. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and an exploration of its applications.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₈N₄. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a hydrazine group substituted at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | --INVALID-LINK-- |

| Molecular Weight | 160.18 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 186 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 353.3 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.79 ± 0.20 | --INVALID-LINK-- |

| LogP (XLogP3) | 1.67 | --INVALID-LINK-- |

| Topological Polar Surface Area | 63.8 Ų | --INVALID-LINK-- |

| CAS Number | 36075-44-2 | --INVALID-LINK-- |

Spectroscopic Data of a Representative Derivative

| Spectroscopic Data for 2-Ethoxy-4-hydrazinoquinazoline | |

| IR (KBr, cm⁻¹) | 1620 (C=N), 3160 (NH), 3250, 3300 (NH₂) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 1.18 (t, 3H, CH₃ of ethoxy, J = 7.4 Hz), 4.19 (q, 2H, CH₂ of ethoxy, J = 7.4), 4.95 (br. s, 3H, NH and NH₂), 7.43 - 8.08 (m, 4H, ArH) |

| MS (m/z) | [M+H]⁺ 204 |

Pharmacological Properties and Applications

This compound serves as a crucial building block for the synthesis of various derivatives with a broad spectrum of pharmacological activities. The hydrazine group allows for the facile formation of hydrazones, which are known to possess diverse biological properties.

Antimicrobial Activity

Derivatives of this compound have been shown to exhibit significant antibacterial and antifungal activities. The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Table of Minimum Inhibitory Concentrations (MIC) for Representative this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 4a | E. coli | 8 | [1] |

| Derivative 4a | S. aureus | 4 | [1] |

| Derivative 4a | B. subtilis | 4 | [1] |

| Derivative 4a | S. typhimurium | 8 | [1] |

| Derivative 4a | C. albicans | 2 | [1] |

| Derivative 4a | M. phaseolina | 8 | [1] |

| Derivative 5a | E. coli | 1 | [1] |

| Derivative 5a | S. aureus | 2 | [1] |

| Derivative 5a | B. subtilis | 2 | [1] |

| Derivative 5a | S. typhimurium | 4 | [1] |

| Derivative 5a | C. albicans | 4 | [1] |

Anticancer Activity

Numerous studies have reported the synthesis of this compound-based compounds with potent anticancer activity against various cancer cell lines. These derivatives often act as inhibitors of receptor tyrosine kinases.

Table of IC₅₀ Values for Representative this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CM9 | EBC-1 (lung cancer) | 8.6 ± 1.9 | [2] |

| CM7 | EBC-1 (lung cancer) | 22.9 ± 4.6 | [2] |

| Compound 3b | MDA-MB-231 (breast cancer) | 4.91 | [3] |

| Compound 3c | MDA-MB-231 (breast cancer) | 6.42 | [3] |

| Compound 3d | MDA-MB-231 (breast cancer) | 5.33 | [3] |

| Compound 9b | MDA-MB-231 (breast cancer) | 6.51 | [3] |

Application in Mass Spectrometry

This compound has been successfully employed as a reactive matrix for the analysis of glycans by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[4] This application significantly enhances the detection sensitivity of both neutral and sialylated glycans.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogen at the 4-position of a quinazoline ring with hydrazine hydrate. The following is a general protocol based on literature procedures.[5][6]

Materials:

-

4-Chloroquinazoline

-

Hydrazine hydrate (65% solution)

-

Ethanol

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 equivalent) in ethanol, add hydrazine hydrate (approximately 5 equivalents).

-

Stir the reaction mixture at 70°C for 3 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the precipitate and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as acetonitrile, to obtain pure this compound as a yellow solid.[3]

General Procedure for the Synthesis of Hydrazone Derivatives

The following is a general method for the synthesis of hydrazone derivatives from this compound.[1]

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture.

-

Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The hydrazone product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound from 4-chloroquinazoline.

Experimental Workflow for Glycan Analysis using this compound as a Reactive Matrix in MALDI-MS

Caption: Workflow for glycan analysis using 4-HQ in MALDI-MS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Hydrazinoquinazoline: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydrazinoquinazoline, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its role as a key building block for the development of novel therapeutic agents and functional materials.

Molecular Structure and Properties

This compound is a bicyclic aromatic compound consisting of a pyrimidine ring fused to a benzene ring, with a hydrazine group substituted at the 4-position. The presence of the reactive hydrazine moiety and the quinazoline scaffold makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | - |

| Molecular Weight | 160.18 g/mol | [1] |

| CAS Number | 36075-44-2 | - |

| Melting Point | 186 °C (decomposes) | - |

| pKa (Predicted) | 2.79 ± 0.20 | - |

| LogP (Predicted) | 1.67 | - |

| Topological Polar Surface Area | 63.8 Ų | - |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the protons of the hydrazine group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution. The NH and NH₂ protons of the hydrazine moiety would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms of the quinazoline ring. The chemical shifts would be indicative of their electronic environment, with the carbons of the pyrimidine ring generally appearing at a lower field than those of the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1615 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.18). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazine group.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a 4-haloquinazoline, typically 4-chloroquinazoline, with hydrazine hydrate.

General Synthetic Workflow

The overall workflow for the synthesis of this compound from a 4-chloroquinazoline precursor is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a substituted this compound and can be used as a starting point for the preparation of the parent compound.[1]

Materials:

-

4-Chloro-2-phenylquinazoline

-

Hydrazine hydrate (85% or higher)

-

Ethanol

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the precipitate by filtration and wash it with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Note: This protocol is for a substituted derivative and may require optimization for the synthesis of unsubstituted this compound. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a corrosive and toxic substance.

Chemical Reactivity and Applications

The hydrazine moiety in this compound is a potent nucleophile, making it a versatile starting material for the synthesis of various fused heterocyclic compounds of medicinal interest.

Reactions with Carbonyl Compounds

This compound readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can serve as intermediates for the synthesis of more complex molecules.

Cyclization Reactions

The bifunctional nature of this compound allows for its use in a variety of cyclization reactions to form fused ring systems.

-

Reaction with Dicarbonyl Compounds: Reaction with 1,2-dicarbonyl compounds or their equivalents, such as diethyl oxalate, leads to the formation of[1][2][3]triazino[4,3-c]quinazoline derivatives.[2]

-

Reaction with Acid Chlorides and Anhydrides: Acylation of the hydrazine group followed by intramolecular cyclization is a common strategy to synthesize[1][2][3]triazolo[4,3-c]quinazolines.[2]

The general scheme for the synthesis of triazoloquinazolines is illustrated below.

Caption: General pathway to triazoloquinazolines.

Application as a Reactive Matrix in MALDI MS

This compound has been successfully employed as a reactive matrix for the analysis of glycans by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It reacts with the reducing end of glycans, thereby improving their ionization efficiency and detection sensitivity.[4]

Biological Significance

While this compound itself has not been extensively studied for its biological activity, the quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

-

Antitumor Activity: Many quinazoline derivatives exhibit potent antitumor activity by targeting various cellular pathways involved in cancer progression.[5]

-

Antimicrobial Activity: The quinazoline ring system is a core component of several antimicrobial agents.[2]

-

Antitrypanosomal Activity: Certain 2-arylquinazoline-4-hydrazones have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, potentially through mechanisms involving the inhibition of folate biosynthesis or the induction of oxidative stress.[3]

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the quinazoline ring.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry. Its ready accessibility through the reaction of 4-chloroquinazolines with hydrazine hydrate, combined with the high reactivity of its hydrazine group, makes it an important synthon for the construction of a diverse array of fused heterocyclic systems. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight the potential of this compound as a key building block in modern drug discovery and development. Further exploration of its chemical space is likely to yield novel compounds with significant therapeutic and material science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Hydrazinoquinazoline from 4-Chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydrazinoquinazoline from 4-chloroquinazoline, a key reaction in the development of various biologically active compounds. The document details the underlying nucleophilic aromatic substitution mechanism, provides a detailed experimental protocol, and summarizes the quantitative data available in the literature. Furthermore, it includes characteristic spectroscopic data for the product and discusses the known biological relevance of quinazoline derivatives, particularly in the context of anticancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a subject of intense research in medicinal chemistry and drug development. A key intermediate in the synthesis of many functionalized quinazolines is this compound. This guide focuses on its synthesis from the readily available precursor, 4-chloroquinazoline, through a nucleophilic aromatic substitution reaction with hydrazine.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-chloroquinazoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The chlorine atom, being a good leaving group, is subsequently displaced.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on procedures reported for analogous compounds. Researchers should optimize these conditions for their specific laboratory settings.

Materials:

-

4-Chloroquinazoline

-

Hydrazine hydrate (64-85% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline in absolute ethanol.

-

Reagent Addition: While stirring, slowly add an excess of hydrazine hydrate to the solution at room temperature. The molar ratio of hydrazine hydrate to 4-chloroquinazoline is typically in the range of 3 to 5 equivalents to ensure complete conversion and minimize side reactions.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to induce precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound product under vacuum.

Quantitative Data

The yield of this compound can be influenced by several factors including the reaction time, temperature, and the ratio of reactants. The following table summarizes typical yields reported in the literature for the synthesis of this compound and its derivatives under various conditions.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-2-phenylquinazoline | Hydrazine hydrate | Ethanol | Reflux (78-80) | 4-6 | 56 | [BenchChem] |

| 4-Chloro-2-ethoxyquinazoline | Hydrazine hydrate | - | - | - | 68 | [BenchChem] |

| 4-Chloroquinazolines | Hydrazine hydrate | Sealed tube | 150 | - | - | [Journal of the Chemical Society, Perkin Transactions 1] |

| 2-Aryl-4-chloroquinazolines | Hydrazine | Ethanol | 70 | 2 | 83-91 | [ACS Omega] |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring and the protons of the hydrazino group.

-

13C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the quinazoline core.

| Nucleus | Chemical Shift (δ) Range (ppm) |

| 1H NMR (Aromatic) | 7.0 - 8.5 |

| 1H NMR (NHNH2) | Variable, often broad |

| 13C NMR (Aromatic) | 110 - 165 |

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching of the hydrazine group, C=N and C=C stretching of the quinazoline ring, and aromatic C-H stretching.

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]+ would be observed at m/z corresponding to its molecular formula (C8H8N4), which is 160.18 g/mol .

Biological Relevance and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, with a significant number of them being investigated as anticancer agents. One of the most well-established mechanisms of action for many 4-substituted quinazolines is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3]

While the specific biological targets of the parent this compound are not extensively documented, its derivatives have been shown to possess antitumor activity, and it serves as a crucial building block for compounds designed to target pathways like the one illustrated above.

Conclusion

The synthesis of this compound from 4-chloroquinazoline is a fundamental and efficient transformation in medicinal chemistry. The reaction proceeds through a well-understood nucleophilic aromatic substitution mechanism, and the protocol can be readily implemented in a standard laboratory setting. The resulting product is a versatile intermediate for the development of novel therapeutic agents, particularly in the field of oncology where the quinazoline scaffold has demonstrated significant potential as an inhibitor of key signaling pathways involved in cancer progression. Further research into the specific biological activities of this compound itself may reveal novel therapeutic applications.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

Tautomeric Forms of 4-Hydrazinoquinazoline in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinoquinazoline is a key heterocyclic moiety in medicinal chemistry, serving as a scaffold for numerous pharmacologically active agents. The biological activity and physicochemical properties of such compounds are intrinsically linked to their structural dynamics, particularly tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound in solution. It consolidates findings from computational and spectroscopic studies, details relevant experimental protocols, and presents logical workflows for the investigation of its tautomeric equilibrium. While experimental evidence points to the predominance of the amino tautomer, this guide also outlines the methodologies required for a more granular, quantitative assessment.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton. For this compound, two primary tautomeric forms are of interest: the amino form (1a) and the imino form (1b). The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH, which in turn can modulate the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. Understanding and controlling this tautomeric balance is therefore critical in the rational design of quinazoline-based therapeutics.

The Tautomeric Equilibrium

Computational studies, supported by experimental spectroscopic data, have investigated the relative stability of the tautomers of this compound.[1] These studies indicate that this compound exists predominantly as the amino tautomer in the gas phase and in various solvents.[1]

Quantitative Data on Tautomeric Equilibrium

While computational studies provide a clear indication of the predominant tautomer, precise experimental quantification of the tautomeric equilibrium constant (KT) for this compound in various solvents is not extensively documented in the literature. The available data is primarily qualitative, as summarized in the table below.

| Tautomer | Gas Phase Stability | Stability in Solution | Solvent Effect on Stability |

| Amino (1a) | More Stable | Predominant Form | Slightly affected by solvent polarity.[1] |

| Imino (1b) | Less Stable | Minor Component | Slightly affected by solvent polarity.[1] |

Table 1: Summary of qualitative data on the tautomeric forms of this compound.[1]

The effect of solvents such as 1,4-dioxane, acetic acid, ethanol, and water has been evaluated using computational models, which determined that these solvents induce only slight changes in the relative stability of the tautomers.[1] This suggests that the amino form remains the major species across a range of solvent environments.

Experimental Protocols

A thorough investigation of tautomerism involves the synthesis of the compound followed by its characterization using spectroscopic methods.

Synthesis of this compound

A common route to synthesize this compound is the reaction of 4-chloroquinazoline with hydrazine hydrate.

Materials:

-

4-chloroquinazoline

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloroquinazoline in a suitable volume of ethanol.

-

To this solution, add an excess (typically 3-5 equivalents) of hydrazine hydrate.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound.

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques to study tautomeric equilibria in solution.

NMR spectroscopy can provide quantitative information about the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)

Procedure:

-

Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

-

Acquire a 1H NMR spectrum. Key signals to monitor include the protons of the hydrazine moiety (-NH-NH2) and the aromatic protons. The chemical shifts of these protons are expected to differ between the amino and imino forms.

-

Acquire a 13C NMR spectrum. The chemical shift of the C4 carbon is expected to be significantly different in the amino (C-N) versus the imino (C=N) form.

-

For quantitative analysis, integrate the signals corresponding to each tautomer. The ratio of the integrals for well-resolved, non-exchangeable protons of each tautomer will give the ratio of the tautomers in solution.

-

To study the effect of solvent, repeat the measurements in a range of deuterated solvents with varying polarities.

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structure.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

Procedure:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

The amino and imino tautomers are expected to have different λmax values. The amino form, with a more extended π-system involving the exocyclic nitrogen, may absorb at a different wavelength compared to the imino form.

-

To study the effect of solvent, record the spectra in a variety of solvents with different polarities. Changes in the position and intensity of the absorption bands can provide qualitative information about shifts in the tautomeric equilibrium.

Workflow for Tautomerism Investigation

The systematic investigation of the tautomeric forms of a compound like this compound follows a logical workflow from synthesis to data analysis and interpretation.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its use in drug discovery and development. The current body of research, primarily based on computational analysis and IR spectroscopy, indicates that the amino tautomer is the predominant form in solution, with minor influence from the solvent environment.[1] For drug development professionals, this suggests that the amino form is the most relevant species to consider in structure-activity relationship studies and in the design of new analogues. The experimental protocols and workflows detailed in this guide provide a robust framework for further, more quantitative investigations into the tautomerism of this compound and its derivatives, enabling a deeper understanding of their behavior in biological systems.

References

The Versatile Reactivity of the Hydrazinyl Group in 4-Hydrazinoquinazoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-hydrazinoquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant pharmacological activities. The reactivity of the hydrazinyl (-NHNH2) group is central to the synthetic utility of this scaffold, enabling the construction of fused ring systems and the introduction of various pharmacophores. This in-depth technical guide explores the core reactions of the hydrazinyl group in this compound, providing a comprehensive overview of its cyclization, condensation, and substitution reactions. This document is intended to be a valuable resource for researchers and scientists in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Cyclization Reactions: Building Fused Heterocyclic Systems

The hydrazinyl group of this compound is a potent dinucleophile, readily participating in cyclization reactions with a variety of electrophilic reagents to form fused five- and six-membered heterocyclic rings. These reactions are fundamental to the synthesis of biologically active triazoloquinazolines and triazinoquinazolines.

Synthesis of Triazolo[4,3-c]quinazolines

The reaction of this compound with reagents containing a single carbon electrophile, such as orthoesters or acid chlorides, followed by cyclization, leads to the formation of the[1][2][3]triazolo[4,3-c]quinazoline ring system. A notable variation involves the reaction with diethyl oxalate, which introduces a two-carbon unit and ultimately forms a 3-ethoxycarbonyl-[1][2][3]triazolo[4,3-c]quinazoline.[4] This derivative can be further elaborated, for example, by converting the ester to a carbohydrazide, which can then undergo further cyclizations.[4]

Reaction Pathway for the Synthesis of 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline

Caption: Synthesis of a triazoloquinazoline via condensation and cyclization.

Table 1: Synthesis of Triazolo[4,3-c]quinazoline Derivatives

| Reagent | Product | Yield (%) | Reference |

| Diethyl Oxalate | 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline | Excellent | [4] |

Experimental Protocol: Synthesis of 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline [4]

-

A mixture of this compound (1.5 g, 9.36 mmol) and diethyl oxalate (100 mL) is heated under reflux for 3 hours.

-

The reaction mixture is then evaporated under reduced pressure.

-

The residue is poured onto crushed ice and kept in a refrigerator overnight.

-

The resulting solid product is collected by filtration, washed with water, and dried.

Synthesis of Triazino[4,3-c]quinazolines

When this compound reacts with α,β-bifunctional electrophiles, such as diethyl oxalate or ethyl chloroacetate, fused six-membered triazinoquinazoline systems are formed. For instance, the reaction with diethyl oxalate can lead to 6-ethoxy-2H-[1][2][3]triazino[4,3-c]quinazoline-3,4-dione.[5]

Reaction Pathway for the Synthesis of a Triazinoquinazoline Derivative

Caption: Formation of a triazinoquinazoline via cyclocondensation.

Table 2: Synthesis of Triazino[4,3-c]quinazoline Derivatives

| Reagent | Product | Reference |

| Diethyl Oxalate | 6-ethoxy-2H-[1][2][3]triazino[4,3-c]quinazoline-3,4-dione | [5] |

| Ethyl Chloroacetate | 6-ethoxy-2,3-dihydro-4H-[1][2][3]triazino[4,3-c]quinazolin-4-one | [5] |

Experimental Protocol: General Procedure for the Synthesis of Triazino[4,3-c]quinazolines [5]

Specific reaction conditions such as temperature, reaction time, and solvent were not detailed in the available abstract. A general approach would involve reacting this compound with the respective bifunctional electrophile in a suitable solvent, likely with heating.

Dimroth Rearrangement in the Synthesis of[1][2][3]Triazolo[1,5-c]quinazolines

The reaction of 2-ethoxy-4-hydrazinoquinazoline with acid chlorides can lead to the formation of 5-ethoxy-2-substituted-[1][2][3]triazolo[1,5-c]quinazolines via a Dimroth rearrangement.[5] This rearrangement involves the initial acylation of the exocyclic nitrogen of the hydrazinyl group, followed by cyclization and a subsequent ring-opening and ring-closing cascade to yield the more thermodynamically stable isomer.

Logical Flow of the Dimroth Rearrangement

Caption: The Dimroth rearrangement pathway in triazoloquinazoline synthesis.

Condensation Reactions: Formation of Hydrazones

The terminal amino group of the hydrazinyl moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is a straightforward and high-yielding method for introducing a wide variety of substituents at the 4-position of the quinazoline ring.

Reaction with Aromatic Aldehydes

Condensation with aromatic aldehydes is a common strategy to synthesize a diverse library of 4-(arylidenehydrazinyl)quinazolines. These compounds often serve as intermediates for further cyclization reactions or are evaluated for their own biological activities.

Table 3: Condensation of this compound Derivatives with Aldehydes

| This compound Derivative | Aldehyde | Product | Yield (%) | Reference |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | 2-Ethoxy-4-(isopropylidenehydrazinyl)quinazoline | 85 | [6] |

| 2-Ethoxy-4-hydrazinoquinazoline | D-Glucose | 2-Ethoxy-4-(D-gluco-pentyl-1-ylidenehydrazinyl)quinazoline | 62 | [6] |

| 2-Ethoxy-4-hydrazinoquinazoline | D-Galactose | 2-Ethoxy-4-(D-galacto-pentyl-1-ylidenehydrazinyl)quinazoline | 88 | [6] |

| 2-Ethoxy-4-hydrazinoquinazoline | D-Mannose | 2-Ethoxy-4-(D-manno-pentyl-1-ylidenehydrazinyl)quinazoline | 77 | [6] |

Experimental Protocol: General Procedure for the Synthesis of Sugar Hydrazones [6]

-

To a suspension of 2-ethoxy-4-hydrazinoquinazoline (0.01 mol) in ethanol (30 mL), add a solution of the selected monosaccharide (0.01 mol) in water (10 mL) and a few drops of glacial acetic acid.

-

Heat the mixture under reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool.

-

Collect the solid product by filtration, wash with a minimum amount of ethanol, and dry.

-

Recrystallize the product from ethanol to afford the pure hydrazone.

Workflow for the Synthesis and Characterization of Hydrazones

Caption: Experimental workflow for hydrazone synthesis and characterization.

Substitution and Ring Transformation Reactions

The hydrazinyl group in this compound can be involved in more complex transformations that lead to substitution or even rearrangement of the quinazoline core.

Autoxidation of Related Hydrazinylquinolones

While not a direct reaction of this compound itself, the autoxidation of the related 4-hydrazinylquinolin-2(1H)-ones provides insight into a potential reactivity pattern. In the presence of pyridine and heat, these compounds undergo an abnormal formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields.[3] This reaction is proposed to proceed through a multi-step mechanism involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions.[3]

Table 4: Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones [3]

| Starting Material | Product | Yield (%) |

| 1-Ethyl-4-hydrazinylquinolin-2(1H)-one | 5,8-Diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Good |

| 1-Propyl-4-hydrazinylquinolin-2(1H)-one | 5,8-Dipropylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Good |

Experimental Protocol: Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [3]

-

Reflux a solution of the appropriate 4-hydrazinylquinolin-2(1H)-one in pyridine for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

Isolate the product, likely through precipitation and filtration, followed by washing and drying.

-

Purify the product as necessary, for example, by recrystallization.

Conclusion

The hydrazinyl group of this compound is a key functional handle that unlocks a vast chemical space for the synthesis of novel heterocyclic compounds. Its propensity to undergo cyclization, condensation, and substitution reactions allows for the construction of diverse molecular architectures, many of which have demonstrated significant potential in drug discovery. A thorough understanding of the reactivity of this functional group, coupled with the detailed experimental protocols provided in this guide, will empower researchers to efficiently synthesize and explore new quinazoline-based therapeutic agents. The continued investigation into the reactions of this compound is certain to yield further innovations in the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 4-Hydrazinoquinazoline Derivatives in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Among its many derivatives, the 4-hydrazinoquinazoline moiety has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as antimicrobial and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Synthesis of the this compound Core and its Derivatives

The journey into the medicinal applications of 4-hydrazinoquinazolines begins with their chemical synthesis. The core scaffold is typically prepared from readily available starting materials such as anthranilic acid derivatives. A common synthetic route involves the cyclization of an anthranilic acid derivative with a source of carbon and nitrogen to form a 4-quinazolinone, which is then converted to a 4-chloroquinazoline. Subsequent reaction with hydrazine hydrate yields the key this compound intermediate. This versatile intermediate serves as a launchpad for the synthesis of a wide array of derivatives through reactions at the hydrazino group, such as condensation with aldehydes and ketones to form hydrazones, or acylation with acid chlorides.

Antimicrobial Activity: Targeting Bacterial Proliferation

A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these derivatives is believed to involve the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of derivatives against representative bacterial strains.

| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| QZH-1 | Arylidenehydrazinyl-quinazolinone | 32 | 128 | [1] |

| QZH-2 | Substituted pyrazole-quinazolinone | 1-4 | 1-4 | [2] |

| QZH-3 | N-hexyl isatin-quinazoline | - | - | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standard method to determine the MIC of a compound is the broth microdilution assay.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[1]

Visualizing the Mechanism: Inhibition of DNA Gyrase

The following diagram illustrates the proposed mechanism of action for certain antimicrobial quinazoline derivatives that target DNA gyrase.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The this compound scaffold has proven to be a versatile template for the design of potent anticancer agents. These derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Data

The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents IC50 values for selected this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Target Kinase(s) | IC50 (µM) | Reference |

| CM9 | Quinazolinone-hydrazide-triazole | EBC-1 (Lung Cancer) | MET, ALK, AXL, FGFR1, FLT1 | 8.6 | [4][5] |

| QZ-EGFR-1 | 4-Anilinoquinazoline | HT-29 (Colon Cancer) | EGFR | 0.13 | [6] |

| QZ-VEGFR-1 | 4-Anilinoquinazoline | HUVEC | VEGFR-2 | 1.8 | [6] |

| HDACi-QZ | Quinazoline-hydroxamic acid | - | HDAC6 | 0.00004 | [7] |

Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR)

The inhibitory activity of compounds against specific kinases can be determined using in vitro kinase assays.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Synthesized this compound derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the diluted compounds, the EGFR enzyme, and the kinase substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP produced to ATP. Then, add a detection reagent that uses the newly synthesized ATP to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Visualizing the Mechanism: Inhibition of Receptor Tyrosine Kinase Signaling

The following diagram illustrates the general mechanism of how this compound derivatives can inhibit RTK signaling pathways, leading to anticancer effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key structural modifications that have been shown to influence biological activity include:

-

Substitution on the Quinazoline Ring: The nature and position of substituents on the quinazoline core can significantly impact activity. For example, electron-withdrawing groups at certain positions can enhance anticancer potency.[6]

-

Modifications of the Hydrazone Moiety: The aromatic or heterocyclic groups introduced through the hydrazone linkage play a critical role in target binding. The presence of specific substituents on these rings can modulate the inhibitory activity against different kinases or bacterial enzymes.

-

Introduction of Other Heterocyclic Rings: Fusing or linking other heterocyclic systems, such as triazoles or pyrazoles, to the this compound scaffold has led to the discovery of compounds with enhanced and sometimes novel biological activities.[2][4]

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the ease with which their structure can be modified have enabled the development of potent antimicrobial and anticancer agents. The ability of these compounds to target key enzymes and signaling pathways, such as DNA gyrase and receptor tyrosine kinases, underscores their therapeutic potential.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of target-ligand interactions to design more potent and selective inhibitors.

-

Exploration of New Biological Targets: Investigating the activity of this compound derivatives against other therapeutic targets, such as different kinases, proteases, or epigenetic modulators.

-

Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing antimicrobial or anticancer drugs to overcome resistance and enhance therapeutic efficacy.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases. This guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of this remarkable chemical entity.

References

- 1. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of Novel 4-Hydrazinoquinazoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 4-hydrazinoquinazoline scaffolds. The quinazoline core, a bicyclic aromatic heterocycle, is a prominent feature in numerous biologically active compounds, and the introduction of a hydrazino group at the 4-position has been shown to be a fruitful strategy for the development of potent therapeutic agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities and Data Presentation

Novel this compound derivatives have been extensively evaluated for various biological activities. The following sections present quantitative data from several key studies in structured tables for ease of comparison.

Anticancer Activity

The this compound scaffold has served as a foundation for the development of potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound ID | H-460 | HT-29 | HepG2 | SGC-7901 | HeLa | MDA-MB231 | MCF-7 | Reference |

| 9p | 0.031 | 0.015 | 0.53 | 0.58 | - | - | - | [4] |

| CM9 | - | 8.6 (EBC-1) | - | - | - | - | - | [6] |

| 21 | - | - | - | - | 1.85 | 2.15 | - | [7][8] |

| 22 | - | - | - | - | 2.11 | 2.53 | - | [7][8] |

| 23 | - | - | - | - | 2.34 | 2.81 | - | [7][8] |

| 3b | - | - | - | - | - | - | 7.016 | [9] |

| 3c | - | - | - | - | - | - | 7.05 | [9] |

| 6h | - | - | - | - | - | - | 2.71 | [10] |

| Gefitinib (Ref.) | - | - | - | - | 4.3 | 28.3 | - | [7][8] |

| Doxorubicin (Ref.) | - | - | - | - | - | - | 6.18 | [10] |

Note: '-' indicates data not available. Cell lines are specified in parentheses where different from the column header.

The data indicates that certain derivatives, such as compound 9p , exhibit exceptionally high potency, with IC₅₀ values in the nanomolar range, surpassing reference drugs in some cases.[4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways in cancer cells, such as receptor tyrosine kinases.[6] For instance, some derivatives have been identified as potent inhibitors of the MET receptor tyrosine kinase.[6]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. These compounds have shown promising activity against a variety of pathogenic microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | E. coli | S. aureus | B. subtilis | S. typhimurium | C. albicans | M. phaseolina | Reference |

| 4a | - | 4 | 4 | 8 | 2 | 8 | [3] |

| 4b | 8 | 8 | 8 | 8 | 16 | 128 | [3] |

| 4c | - | - | - | 4 | 2-8 | 2-8 | [3] |

| 5a | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | [3] |

| Amoxicillin (Ref.) | - | - | - | >32 | - | - | [3] |

| Clotrimazole (Ref.) | - | - | - | - | 8 | 16 | [3] |

Note: '-' indicates data not available. A range indicates activity across multiple tested strains within that group.

The results highlight that compounds like 5a show broad-spectrum antimicrobial activity.[3] The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Enzyme Inhibitory Activity

The ability of this compound scaffolds to inhibit specific enzymes is a key aspect of their therapeutic potential. This includes enzymes relevant to both antimicrobial and anticancer applications.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Enzyme Target | IC₅₀ (µM) | Ki (nM) | Reference |

| 4a | E. coli DNA Gyrase | 4.17 | - | [3] |

| 5a | E. coli DNA Gyrase | 3.19 | - | [3] |

| 5c | E. coli DNA Gyrase | 4.09 | - | [3] |

| 5d | E. coli DNA Gyrase | 3.19 - 4.17 | - | [3] |

| CM9 | MET Kinase | - | - | [6] |

| 6h | EGFR Kinase | 0.22 | - | [10] |

| 3 | hCA XII | - | 5.4 | [11][12] |

| 4a | hCA II | - | 2.4 | [13] |

| 4e | hCA II | - | 4.6 | [13] |

| Acetazolamide (Ref.) | hCA I | - | 250 | [5][11][12] |

| Acetazolamide (Ref.) | hCA II | - | 12 | [5][11][12] |

| Lapatinib (Ref.) | EGFR Kinase | 0.18 | - | [10] |

Note: '-' indicates data not available. Inhibition of MET kinase by CM9 was reported as 37.1–66.3% at 10–50 µM.[6]

These compounds have demonstrated potent inhibition of bacterial DNA gyrase and human carbonic anhydrase (hCA) isoforms, as well as cancer-related kinases like EGFR.[3][10][11][12] The selectivity for certain hCA isoforms, particularly those overexpressed in tumors (hCA IX and XII), makes them attractive candidates for anticancer drug design.[5][11][12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following are protocols for key assays cited in the literature for this compound derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7][8]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ to 4 x 10⁴ cells per well and allowed to attach overnight.[6]

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then diluted with the growth medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, and 50 µM). The cells are treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.[6][7][8]

-

MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (e.g., at 5 mg/mL) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (DMSO-treated) cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Bacterial or fungal strains are grown on a suitable agar medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: E. coli DNA Gyrase Assay

This assay measures the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

-

Reaction Mixture: The standard reaction mixture (e.g., 30 µL total volume) contains the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).

-

Components: The mixture includes relaxed pBR322 DNA (as the substrate), E. coli DNA gyrase enzyme, and the test compound at various concentrations.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for 1 hour.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: The DNA products (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light.

-

IC₅₀ Calculation: The intensity of the supercoiled DNA band is quantified. The IC₅₀ value is the concentration of the compound that reduces the supercoiling activity by 50% compared to the control without the inhibitor.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

General Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound derivatives.

Caption: General synthesis of this compound hydrazones.

Experimental Workflow: MTT Assay

This diagram outlines the key steps of the MTT cell viability assay.

Caption: Workflow of the MTT cell viability assay.

Anticancer Mechanism: EGFR Inhibition Pathway

This diagram illustrates the inhibition of the EGFR signaling pathway, a common mechanism for quinazoline-based anticancer agents.

Caption: Inhibition of EGFR signaling by a this compound derivative.

References

- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]

- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 7. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide [mdpi.com]

- 13. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Hydrazinoquinazoline Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous approved anti-cancer drugs.[1][2][3] Modifications at the C4 position of the quinazoline ring have been particularly fruitful in generating potent and selective inhibitors of various protein kinases. This technical guide focuses on the mechanism of action of kinase inhibitors based on the 4-hydrazinoquinazoline core. While the parent this compound molecule itself is primarily a chemical scaffold, its derivatives have demonstrated significant inhibitory activity against a range of important oncogenic kinases.

This document will provide an in-depth analysis of the binding modes, target kinases, and impact on cellular signaling pathways associated with this compound-based inhibitors. We will present a compilation of quantitative inhibitory data, detail relevant experimental protocols for their characterization, and visualize key molecular pathways and workflows to support further research and development in this area.

Mechanism of Action: Binding within the ATP Pocket

Derivatives of the this compound scaffold, like other quinazoline-based kinase inhibitors, function primarily as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the ATP-binding site in the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

The core quinazoline ring system is crucial for this interaction. Typically, the nitrogen at position 1 (N1) of the quinazoline ring acts as a hydrogen bond acceptor, forming a critical hydrogen bond with the backbone NH group of a conserved "hinge" residue in the kinase domain (e.g., Met-109 in p38 MAP kinase or Leu-83 in CDK2).[4] This interaction anchors the inhibitor in the active site. The aromatic nature of the quinazoline ring allows for further stabilizing interactions with hydrophobic residues within the ATP-binding pocket.

The 4-hydrazino group serves as a versatile linker, allowing for the attachment of various substituents that can be tailored to target specific kinases. These substituents project into more variable regions of the ATP-binding site, influencing the inhibitor's potency and selectivity. For instance, in (2-arylquinazolin-4-yl)hydrazones, the attached aryl group can form additional interactions that enhance binding affinity for targets like Casein Kinase 2 (CK2).[5]

Target Kinases and Signaling Pathways

Derivatives of this compound have been shown to inhibit a variety of protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets identified for various derivatives include receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Key Kinase Targets:

-

Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

Inhibition of these kinases disrupts major signaling pathways that drive oncogenesis. Below are diagrams illustrating the canonical signaling cascades for several key kinase targets.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway and Point of Inhibition.[8][9][10][11]

Caption: MET Signaling Pathway and Point of Inhibition.[4][12][13][14]

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.[15][16][17][18][19]

Quantitative Inhibitory Activity of this compound Derivatives

The potency of this compound derivatives varies significantly based on the specific substitutions on the quinazoline core and the hydrazino moiety. The following tables summarize the inhibitory activities of selected derivatives against various kinases as reported in the literature.

Table 1: Inhibitory Activity of Quinazolin-4(3H)-one Hydrazide Derivatives [6]

| Compound | Target Kinase | IC50 (µM) |

| 2i | CDK2 | 0.173 ± 0.012 |

| HER2 | 0.102 ± 0.014 | |

| EGFR | 0.097 ± 0.019 | |

| VEGFR2 | 0.257 ± 0.023 | |

| 3i | CDK2 | 0.177 ± 0.032 |

| HER2 | 0.128 ± 0.016 | |

| EGFR | 0.181 ± 0.011 | |

| VEGFR2 | 0.294 ± 0.011 | |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |

| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |

| Sorafenib (Control) | VEGFR2 | 0.091 ± 0.012 |

Table 2: Inhibitory Activity of Quinazolinone Hydrazide Triazole Derivative CM9 [7]

| Target Kinase | % Inhibition at 25 µM | IC50 (µM) |

| MET | 53.0% | 22.8 ± 3.9 |

| ALK | 51% | - |

| AXL | 65% | - |

| FGFR1 | 66% | - |

| FLT1 (VEGFR1) | 82% | - |

| FLT4 (VEGFR3) | >50% | 5.01 |

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

-

The Quinazoline Core: As the primary anchor, modifications to the quinazoline ring, particularly at positions 6 and 7, can modulate potency, selectivity, and pharmacokinetic properties.[20]

-

The 4-Hydrazino Linker: This group provides a vector for positioning substituents into specific pockets of the kinase active site. The length and flexibility of any chain attached to the hydrazino group are critical.

-

Substituents on the Hydrazino Moiety: For hydrazone derivatives, the nature of the aldehyde or ketone used to form the hydrazone determines which kinases are targeted. Aromatic and heterocyclic substituents are common and can engage in additional hydrogen bonding or hydrophobic interactions.

-

Substituents at the C2 Position: The C2 position of the quinazoline ring can also be modified to enhance interactions within the ATP binding site. For example, aryl groups at this position have been shown to be important for activity against CK2.[5]

Experimental Protocols

The characterization of this compound derivatives as kinase inhibitors involves a combination of biochemical and cell-based assays.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a cell-free enzymatic assay to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., EGFR, MET, CDK2)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminescence-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the test compound dilution to each well of the plate.

-

Add 5 µL of a master mix containing the kinase and its substrate to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to start the reaction.

-

Incubate at 30°C for 60 minutes.

-

-

Terminate Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Assay)

This protocol measures the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the GI50 (50% growth inhibition) or IC50 value of a test compound in a cellular context.

Materials:

-

Cancer cell line with known kinase activity/dependency (e.g., A549 for EGFR, EBC-1 for MET)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Sterile, white, opaque 96-well cell culture plates

-

Luminescence-capable plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: The next day, prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Viability Measurement:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-